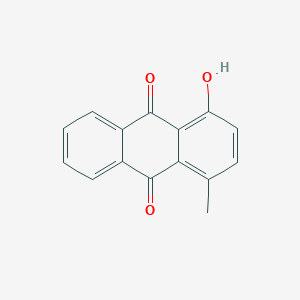
1-Hydroxy-4-methylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methylanthraquinone is an organic compound with the molecular formula C15H10O3. It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. This compound is known for its vibrant color and is often used as a dye. It is also referred to as 1-hydroxy-4-methyl-9,10-anthraquinone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-4-methylanthraquinone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 1-hydroxy-4-methylanthracene with phthalic anhydride, followed by oxidation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Applications De Recherche Scientifique
1-Hydroxy-4-methylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments for textiles and
Propriétés
Numéro CAS |
645389-64-6 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-hydroxy-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7,16H,1H3 |
Clé InChI |
XKZOFQRVODTSCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


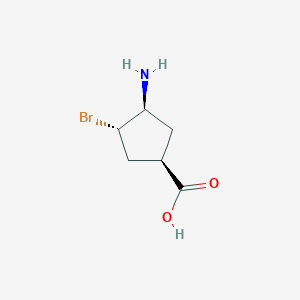
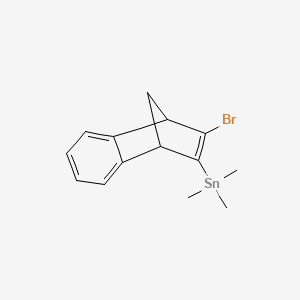
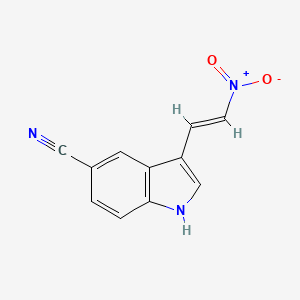
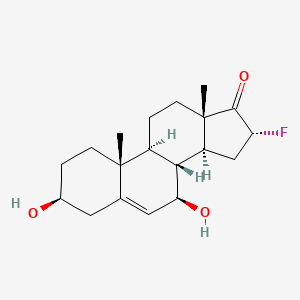
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
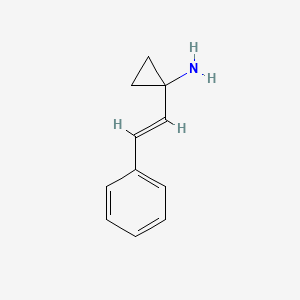
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
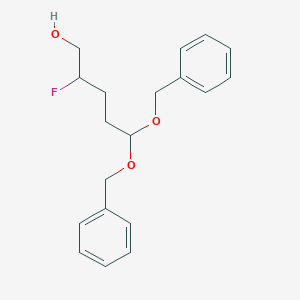
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
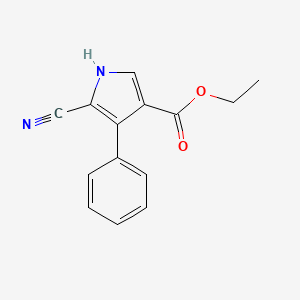
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
